molecular formula C10H9BrN2 B15093692 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile

Cat. No.: B15093692
M. Wt: 237.10 g/mol
InChI Key: XVZOFOCTKPPGIS-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile is a heterocyclic compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile typically involves the bromination of 5,6,7,8-tetrahydroquinoline-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems for better control and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the quinoline ring are likely crucial for its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the nitrile group at the 5-position makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile

InChI

InChI=1S/C10H9BrN2/c11-8-4-9-7(5-12)2-1-3-10(9)13-6-8/h4,6-7H,1-3H2

InChI Key

XVZOFOCTKPPGIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CC(=C2)Br)C#N

Origin of Product

United States

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